2,3-Bis(dichloromethyl)pyridine
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Overview
Description
2,3-Bis(dichloromethyl)pyridine is a heterocyclic compound that belongs to the pyridine family. Pyridine derivatives are known for their significant roles in medicinal, synthetic, and bio-organic chemistry due to their aromaticity and nitrogen-containing structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dichloromethyl)pyridine typically involves the chlorination of 2,3-lutidine. This process can be carried out in the vapor phase at elevated temperatures (around 350°C) using chlorine gas. The reaction conditions, such as residence time and chlorine to 2,3-lutidine mole ratio, are crucial for obtaining the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The vapor phase chlorination method is preferred due to its efficiency and scalability. The process involves careful control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(dichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the dichloromethyl groups can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2,3-Bis(dichloromethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Pyridine derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of herbicides and pharmaceutical agents .
Mechanism of Action
The mechanism of action of 2,3-Bis(dichloromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The dichloromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application .
Comparison with Similar Compounds
- 2,6-Bis(chloromethyl)pyridine
- 3,5-Bis(dichloromethyl)pyridine
- 2,3-Bis(trichloromethyl)pyridine
Comparison: Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial purposes .
Properties
CAS No. |
113075-26-6 |
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Molecular Formula |
C7H5Cl4N |
Molecular Weight |
244.9 g/mol |
IUPAC Name |
2,3-bis(dichloromethyl)pyridine |
InChI |
InChI=1S/C7H5Cl4N/c8-6(9)4-2-1-3-12-5(4)7(10)11/h1-3,6-7H |
InChI Key |
UQEZMQRAPBNHDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(Cl)Cl)C(Cl)Cl |
Origin of Product |
United States |
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